1-(4-Mercaptophenyl)propan-1-one
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Overview
Description
1-(4-Mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol It is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Mercaptophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-mercaptophenylacetic acid with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.
Major Products Formed:
Oxidation: Sulfonic acids, disulfides.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(4-Mercaptophenyl)propan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Mercaptophenyl)propan-1-one involves its interaction with molecular targets through its reactive mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to modulation of protein function and signaling pathways . Additionally, the compound’s carbonyl group can participate in nucleophilic addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
- 1-(4-Mercaptophenyl)ethan-1-one
- 1-(4-Mercaptophenyl)butan-1-one
- 1-(4-Mercaptophenyl)pentan-1-one
Comparison: 1-(4-Mercaptophenyl)propan-1-one is unique due to its specific chain length and the position of the mercapto group. Compared to its analogs, it may exhibit different reactivity and biological activity due to these structural differences .
Properties
Molecular Formula |
C9H10OS |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-(4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H10OS/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3 |
InChI Key |
NKPQOGLSVOBSDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)S |
Origin of Product |
United States |
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